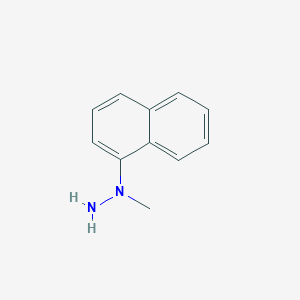
1-Methyl-1-naphthalen-1-ylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-naphthalen-1-ylhydrazine is a chemical compound that belongs to the class of hydrazine derivatives. It is a colorless to pale yellow liquid that is soluble in organic solvents and water. This compound has been extensively researched due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-naphthalen-1-ylhydrazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and inflammation. It may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Methyl-1-naphthalen-1-ylhydrazine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to possess anti-microbial properties and to be effective against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-1-naphthalen-1-ylhydrazine in lab experiments include its easy synthesis, its low toxicity, and its potential applications in various fields. However, its limitations include its instability and its potential to decompose under certain conditions.
Direcciones Futuras
There are several future directions for the research on 1-Methyl-1-naphthalen-1-ylhydrazine. One direction is to investigate its potential as a corrosion inhibitor for various metals and alloys. Another direction is to explore its use as a precursor for the synthesis of novel materials with unique properties. Additionally, further studies may be conducted to elucidate its mechanism of action and to identify its potential applications in the field of organic electronics.
Métodos De Síntesis
The synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine can be achieved through various methods, including the reduction of 1-Methyl-1-naphthalen-1-yl-nitrosoamine, the reaction of 1-Methyl-1-naphthalen-1-ylcarbonyl chloride with hydrazine hydrate, and the reaction of 1-Methyl-1-naphthalen-1-ylketone with hydrazine hydrate. The most commonly used method is the reduction of 1-Methyl-1-naphthalen-1-yl-nitrosoamine, which involves the use of reducing agents such as sodium dithionite or zinc powder.
Aplicaciones Científicas De Investigación
1-Methyl-1-naphthalen-1-ylhydrazine has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to possess anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as a corrosion inhibitor and as a precursor for the synthesis of novel materials. Additionally, it has been studied for its use in the synthesis of organic semiconductors.
Propiedades
IUPAC Name |
1-methyl-1-naphthalen-1-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUPDZONJCRPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328706 |
Source


|
| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-naphthalen-1-ylhydrazine | |
CAS RN |
119090-35-6 |
Source


|
| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

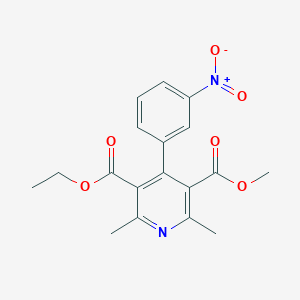


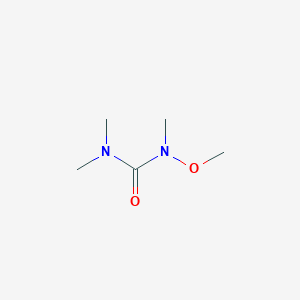
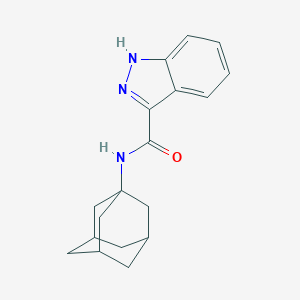

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
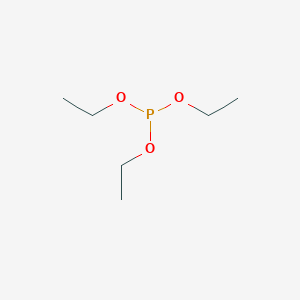
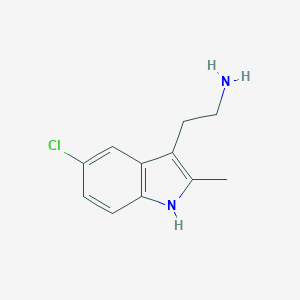

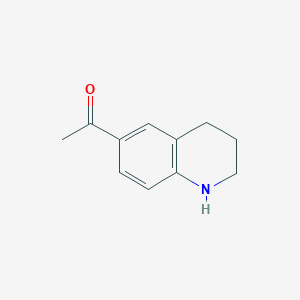
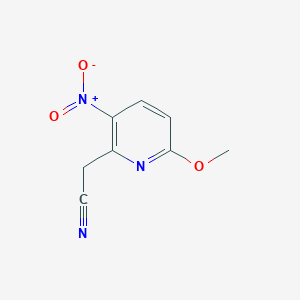
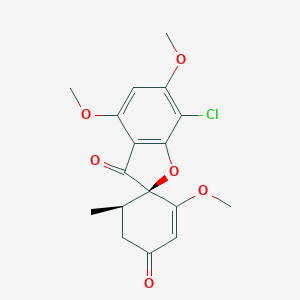
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)